1,3-Dichloro-2-methyl-5-nitrobenzene CAS number
1,3-Dichloro-2-methyl-5-nitrobenzene CAS number
An In-Depth Technical Guide to 1,3-Dichloro-2-methyl-5-nitrobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,3-dichloro-2-methyl-5-nitrobenzene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's core properties, synthesis, analytical characterization, potential applications, and critical safety protocols.
Compound Identification and Core Properties
1,3-Dichloro-2-methyl-5-nitrobenzene is a substituted aromatic compound whose utility in organic synthesis stems from the specific arrangement of its functional groups. The presence of two chlorine atoms, a methyl group, and an electron-withdrawing nitro group on the benzene ring offers a versatile scaffold for further chemical modification.
Key Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 7149-69-1 | [1][2][3][4] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [3][4][5] |
| Molecular Weight | 206.03 g/mol | [3][5] |
| IUPAC Name | 1,3-dichloro-2-methyl-5-nitrobenzene | [4] |
| Synonyms | 2,6-Dichloro-4-nitrotoluene | [5] |
| Appearance | Pale yellow to light yellow solid | [1][2] |
| Melting Point | 62-65 °C | [5] |
| Boiling Point | 280 °C | [5] |
| Density | 1.5 ± 0.1 g/cm³ | [5] |
| Flash Point | 123 °C | [5] |
| InChIKey | RUVCGWLHTVGNGI-UHFFFAOYSA-N | [4] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of 1,3-dichloro-2-methyl-5-nitrobenzene is typically achieved through the chlorination of a suitable precursor. A common and effective method involves the direct chlorination of 4-nitrotoluene.[1][5] Understanding the rationale behind this protocol is key to achieving high yield and purity.
Experimental Protocol: Synthesis from 4-Nitrotoluene
This protocol is based on the electrophilic aromatic substitution reaction where 4-nitrotoluene is chlorinated using trichloroisocyanuric acid (TCCA) in the presence of a strong acid catalyst.
Step-by-Step Methodology:
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Reaction Setup: A mixture of 4-nitrotoluene (1 equivalent), trichloroisocyanuric acid (TCCA, ~1 equivalent), and concentrated sulfuric acid is prepared in a suitable reaction vessel. The sulfuric acid acts as both a solvent and a catalyst, protonating the TCCA to generate a more potent electrophilic chlorine species.
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Reaction Execution: The mixture is stirred at an elevated temperature (e.g., 60°C) for an extended period (e.g., 20 hours) to ensure complete conversion.[1][5] The methyl group of 4-nitrotoluene is an ortho-, para-director, but the strong deactivating effect of the nitro group and steric hindrance from the methyl group directs the chlorination to the positions ortho to the methyl group (positions 2 and 6, which become 1 and 3 in the final product nomenclature).
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Work-up and Extraction: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice water.[1][5] This step quenches the reaction and precipitates the crude organic product. The resulting mixture is filtered, often through a pad of diatomaceous earth (Celite), to separate the solid product. The filter cake is washed with a suitable organic solvent, such as diethyl ether or methyl t-butyl ether, to recover any adsorbed product.[5] The organic layer of the filtrate is separated, and the aqueous layer is extracted further with the organic solvent to maximize recovery.[1][5]
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Purification: The combined organic layers are washed with brine to remove residual acid and water, dried over an anhydrous drying agent like sodium sulfate, and concentrated under reduced pressure to yield the crude product as a light yellow solid.[1][5]
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Final Purification: For achieving high purity required for pharmaceutical applications, the crude product is purified by silica gel column chromatography using a non-polar eluent such as hexane.[1] This separates the desired product from any side products or unreacted starting material.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 1,3-dichloro-2-methyl-5-nitrobenzene.
Analytical Characterization
Ensuring the identity, purity, and quality of 1,3-dichloro-2-methyl-5-nitrobenzene is paramount, particularly when it is intended as a starting material for drug synthesis. A multi-technique analytical approach is required for comprehensive characterization. While specific methods for this exact compound are not extensively published, standard analytical protocols for chlorinated nitroaromatics are applicable.[6]
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water would be a logical starting point for method development. This technique can effectively separate the main compound from impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile and thermally stable compounds like this one.[6] Coupling it with a mass spectrometer allows for both quantification and definitive identification based on the compound's mass spectrum and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation. The proton NMR would show characteristic signals for the aromatic protons and the methyl group, with chemical shifts and coupling patterns confirming the substitution pattern.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups, such as the C-Cl, C-NO₂, and aromatic C-H bonds, through their characteristic vibrational frequencies.
Applications in Research and Drug Development
Chlorinated nitroaromatic compounds are vital building blocks in the synthesis of a wide range of industrial chemicals, including pharmaceuticals and agrochemicals.[7][8] While specific FDA-approved drugs directly listing 1,3-dichloro-2-methyl-5-nitrobenzene as a starting material are not prominent in public literature, its chemical structure makes it a highly valuable intermediate for several strategic transformations.
-
Intermediate for Heterocyclic Synthesis: The nitro group can be readily reduced to an amine (aniline derivative). This resulting amino group is a nucleophile that can be used to construct various heterocyclic rings, which are core structures in many pharmacologically active molecules.[7]
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group, along with the two chlorine atoms, activates the benzene ring for SₙAr reactions.[8] This allows for the displacement of the chlorine atoms by various nucleophiles (e.g., amines, alkoxides, thiols), enabling the introduction of new functional groups and the construction of more complex molecular architectures.
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Scaffold for Medicinal Chemistry: The substituted benzene ring serves as a rigid scaffold. The existing functional groups can be systematically modified to explore structure-activity relationships (SAR) in a drug discovery program. For instance, the dichloro-nitrotoluene core can be elaborated into novel kinase inhibitors, anti-infective agents, or other therapeutic candidates.
Safety, Handling, and Storage
As a chlorinated nitroaromatic compound, 1,3-dichloro-2-methyl-5-nitrobenzene requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification:
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Health Hazards: Causes skin irritation and serious eye irritation.[2][9] May be harmful if inhaled or swallowed, causing respiratory tract irritation.[2]
-
Chemical Hazards: Decomposes on heating to produce toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride.[2][10] It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[2][10][11]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Facilities should be equipped with an eyewash station and a safety shower.[9]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[9]
-
Skin Protection: Wear appropriate protective gloves and a lab coat or long-sleeved clothing to prevent skin exposure.[9]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][11]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[9]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical advice.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][9]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[9]
Storage:
-
Store in a cool, dry, well-ventilated place away from incompatible materials.[2][11]
-
Keep the container tightly closed.[11]
References
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Chemsrc. (n.d.). 1,3-Dichloro-2-methyl-5-nitrobenzene | CAS#:7149-69-1. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
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International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1,3-DICHLORO-2-METHYL-5-NITROBENZENE | CAS 7149-69-1. Retrieved from [Link]
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Aarti Industries Limited. (2016). List of Products and their Production Capacity. Retrieved from [Link]
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MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Role of 1,3-Dichloro-2-nitrobenzene. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Inchem. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]
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